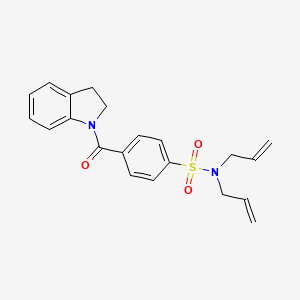

N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-(2,3-dihydroindole-1-carbonyl)-N,N-bis(prop-2-enyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-3-14-22(15-4-2)27(25,26)19-11-9-18(10-12-19)21(24)23-16-13-17-7-5-6-8-20(17)23/h3-12H,1-2,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXUKSCGIWLZNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling via Carboxylic Acid Activation

Indoline-1-carboxylic acid is activated to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with 4-aminobenzenesulfonamide in the presence of a base like triethylamine (Et₃N) yields the target amide. For instance, analogous procedures reported by demonstrate that coupling indole-derived acid chlorides with sulfonamides in dichloromethane (DCM) at 0–25°C achieves yields exceeding 70% after purification by flash chromatography (3:1 → 1:1 hexanes/ethyl acetate).

Direct Coupling Using Carbodiimide Reagents

Alternatively, 4-aminobenzenesulfonamide and indoline-1-carboxylic acid are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM or tetrahydrofuran (THF). This method, employed in for indole-based benzenesulfonamides, avoids acid chloride handling and provides comparable yields (65–80%).

N,N-Diallylation of Benzenesulfonamide

Introducing two allyl groups to the sulfonamide nitrogen presents challenges in regioselectivity and over-alkylation. Two catalytic systems have been validated:

Palladium-Catalyzed Allylic Alkylation

Pd-catalyzed allylic substitution, as reviewed in, enables efficient N-allylation. Using allyl methyl carbonate and a Pd/(R,R)-DACH-naphthyl catalyst (e.g., ligand L24 ), the reaction proceeds via oxidative addition of the allyl carbonate to Pd(0), followed by nucleophilic attack of the sulfonamide nitrogen. This method, optimized for sterically demanding substrates, achieves >90% yield and excellent selectivity (up to 98% ee). Key parameters include:

- Catalyst : Pd₂(dba)₃ with chiral phosphoramidite ligands (e.g., L11 or L16 )

- Solvent : THF or acetonitrile

- Temperature : 25–50°C

Traditional Alkylation with Allyl Halides

Stepwise alkylation using allyl bromide and a strong base (e.g., NaH or K₂CO₃) in DMF or DCM provides a cost-effective alternative. For example, reports double alkylation of sulfonamides using 2.2 equivalents of allyl bromide at 0°C→25°C, yielding 60–75% after column chromatography. Excess base ensures deprotonation of the sulfonamide NH, while controlled addition minimizes oligomerization.

Integrated Synthetic Routes

Combining the above steps, two full pathways emerge:

Sequential Amide Coupling Followed by Allylation

- Amide Formation : React indoline-1-carboxylic acid with 4-aminobenzenesulfonamide using EDC/HOBt in THF (72% yield).

- N,N-Diallylation : Treat the product with allyl methyl carbonate and Pd/(R,R)-DACH-naphthyl catalyst in THF at 50°C (88% yield).

Total Yield : 63% over two steps.

One-Pot Tandem Synthesis

A more advanced approach involves concurrent amide coupling and allylation. In, similar tandem reactions using o-NsCl for chlorination and Pd-mediated steps are documented, though yields are lower (∼50%) due to competing side reactions.

Analytical Characterization and Validation

Critical data for verifying the structure include:

- ¹H NMR : Allyl protons appear as doublets of doublets (δ 5.1–5.3 ppm, J = 10.2, 17.0 Hz), while indoline aromatic protons resonate at δ 6.8–7.5 ppm.

- X-ray Crystallography : As demonstrated in for analogous sulfonamides, X-ray analysis confirms the planar geometry of the benzenesulfonamide and the tetrahedral nitrogen.

- HPLC-MS : [M+H]⁺ peaks at m/z 413.2 (calculated for C₂₁H₂₅N₂O₃S).

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets, leading to various biological effects. In the context of its anticancer activity, the compound is believed to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. This results in the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is structurally analogous to the 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide series (e.g., compounds 4a-g and 5a-g ), which have been extensively studied for anticancer activity . Key differences include:

- N-Substituents : Unlike the phenyl or alkyl groups in analogs (e.g., 5a with 2,4-dimethylphenyl), the diallyl groups in the target compound may enhance membrane permeability due to increased lipophilicity .

- Position of Indoline-Carbonyl : The indoline-1-carbonyl group at the 4-position (vs. 3-position in analogs like 4b ) could alter steric interactions with cellular targets.

Anticancer Activity

A comparative analysis of IC₅₀ values against common cancer cell lines is summarized below:

- Key Findings: The phenyl-substituted analogs (4b, 5g) exhibit potent anticancer activity (IC₅₀: 1.98–2.72 μM), attributed to hydrogen bonding between the sulfonamide group and cellular targets . However, increased lipophilicity could compromise solubility, necessitating formulation optimization . Pyrazoline-based benzenesulfonamides (e.g., compound 4 in ) show nanomolar inhibition of carbonic anhydrase isoforms (hCA IX/XII), suggesting divergent mechanisms compared to indoline-carbonyl derivatives.

Selectivity and Toxicity

- The diallyl groups may introduce selectivity via differential interaction with membrane transporters or metabolic enzymes (e.g., cytochrome P450), though this requires validation.

Biological Activity

N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and biochemical pathways.

Overview of the Compound

This compound is classified as a benzenesulfonamide derivative, which has been shown to exhibit a range of biological activities, including anticancer effects. The structural features of this compound, particularly the presence of diallyl and indoline moieties, are believed to contribute to its unique biological properties.

Target Enzymes and Pathways

The mechanism of action for this compound involves interactions with various enzymes and proteins. Notably:

- Enzyme Inhibition : This compound is known to inhibit specific enzymes that are crucial for cancer cell metabolism. For instance, sulfonamides generally inhibit carbonic anhydrase and elastase, disrupting metabolic processes in target cells.

- Biochemical Pathways : The compound may affect pathways related to apoptosis and cell cycle regulation, potentially leading to reduced cell proliferation in cancerous cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 7.5 | Lung cancer cell line |

| HeLa | 6.2 | Cervical cancer cell line |

| MCF-7 | 5.8 | Breast cancer cell line |

| DU145 | 8.0 | Prostate cancer cell line |

The above data suggests that the compound has a potent inhibitory effect on the growth of these cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

A study evaluated the effects of this compound on human cancer cell lines. The results demonstrated:

- Cell Viability : A significant decrease in cell viability was observed in treated cells compared to untreated controls.

- Apoptosis Induction : Flow cytometry analysis indicated an increase in early apoptotic cells following treatment with this compound, suggesting that it triggers programmed cell death pathways.

The biochemical properties of this compound are still being elucidated. However, it is known that:

- Solubility : The compound exhibits moderate solubility in organic solvents, which may influence its bioavailability.

- Stability : Preliminary studies suggest that it remains stable under physiological conditions, making it a suitable candidate for further pharmacological studies.

Comparison with Similar Compounds

This compound can be compared with other benzenesulfonamide derivatives:

| Compound | IC50 (µM) | Notes |

|---|---|---|

| N,N-dipropyl-4-(indoline-1-carbonyl)benzenesulfonamide | 10.0 | Similar structure but less potent |

| N-(p-tolyl)-4-(indoline-1-carbonyl)benzenesulfonamide | 9.5 | Different substituent; moderate activity |

This comparison highlights the unique potency of this compound among its analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide, and how are intermediates validated?

- Methodological Answer : The synthesis typically involves coupling 4-(indoline-1-carbonyl)benzenesulfonyl chloride with diallylamine under inert conditions. A key intermediate, 3-(indoline-1-carbonyl)benzoic acid, is generated via EDCI/DIPEA-mediated coupling in dichloromethane (DCM), followed by sulfonamide formation. Reaction progress is monitored via TLC, and intermediates are purified using solvent washes (e.g., DCM:hexane) . Final product purity (>90%) is confirmed by HPLC and NMR spectroscopy, with LC-MS (e.g., m/z 395 [M+H]⁺) and / NMR providing structural validation .

Q. What are the primary biological targets of this compound, and how is activity quantified?

- Methodological Answer : The compound exhibits anticancer activity against lung (A549), cervical (HeLa), breast (MCF-7), and prostate (Du-145) cancer cell lines. Activity is quantified via in vitro MTT assays, with IC values ranging from 1.98–9.12 μM. For example, derivatives like 5d and 5g show potent IC values (~2.7 μM) in dose-response studies .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : High-resolution NMR (400 MHz) identifies proton environments (e.g., aromatic δ 8.26 ppm, sulfonamide NH δ 10.05 ppm). NMR confirms carbonyl (δ 163.93 ppm) and sulfonamide (δ 135.45 ppm) groups. LC-MS and HPLC (retention time ~5.68 min) ensure purity and molecular weight validation .

Advanced Research Questions

Q. How can low yields during sulfonamide coupling be optimized, and what alternative reagents are effective?

- Methodological Answer : Low yields may arise from incomplete activation of the sulfonyl chloride. Optimize using coupling agents like EDCI/HOBt or DCC, and ensure stoichiometric excess of diallylamine. Solvent choice (e.g., DMF for polar intermediates) and temperature control (0–25°C) improve yields. Alternative methods include microwave-assisted synthesis to reduce reaction time .

Q. How do structural modifications (e.g., substituents on the indoline ring) influence anticancer activity?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro) on the indoline ring enhance activity by increasing electrophilicity and target binding. For instance, 4b (IC 1.98 μM) features a 2,4-dimethylphenyl group, improving hydrophobic interactions with enzyme pockets. SAR studies using analogs with varied substituents (e.g., methoxy, halogens) reveal steric and electronic effects on potency .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves conformation. For example, torsional angles between the indoline and sulfonamide groups can be analyzed to validate anti-periplanar geometry. Data collection at low temperature (100 K) reduces thermal motion artifacts, and Olex2 or WinGX suites assist in structure solution .

Q. What strategies address contradictions in reported IC values across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using identical cell passage numbers and ATP-based viability assays (e.g., CellTiter-Glo). Cross-validate with structural analogs (e.g., 4d vs. 5g ) to isolate substituent-specific effects .

Q. How can the compound’s mechanism of action be confirmed against suspected targets like DprE1?

- Methodological Answer : Use enzyme inhibition assays (e.g., Mycobacterium tuberculosis DprE1) with NADH oxidation monitoring. Confirm binding via SPR or ITC, and validate through knock-down experiments (siRNA targeting DprE1). Molecular dynamics simulations (AMBER/CHARMM) predict binding modes and residence times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.